1H-Isoindol-1-one,2,3-dihydro-3-hydroxy-4-methyl-2-(2-methylpropyl)-(9ci)
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Overview
Description
1H-Isoindol-1-one,2,3-dihydro-3-hydroxy-4-methyl-2-(2-methylpropyl)-(9ci) is a complex organic compound belonging to the class of isoindoles This compound is characterized by its unique structure, which includes a dihydroisoindol-1-one core substituted with a methyl group, a hydroxy group, and an isobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindol-1-one,2,3-dihydro-3-hydroxy-4-methyl-2-(2-methylpropyl)-(9ci) typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aldehyde with an amine to form an imine intermediate, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieve efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
1H-Isoindol-1-one,2,3-dihydro-3-hydroxy-4-methyl-2-(2-methylpropyl)-(9ci) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde derivative, while reduction may produce alcohol or amine derivatives .
Scientific Research Applications
1H-Isoindol-1-one,2,3-dihydro-3-hydroxy-4-methyl-2-(2-methylpropyl)-(9ci) has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, anticancer, and antimicrobial agent.
Mechanism of Action
The mechanism of action of 1H-Isoindol-1-one,2,3-dihydro-3-hydroxy-4-methyl-2-(2-methylpropyl)-(9ci) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors to influence signaling pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
4,6-Dihydroxy-3-methyl-2,3-dihydroisoindol-1-one: Similar in structure but with additional hydroxy groups, leading to different chemical properties and reactivity.
2-Isobutyl-4-methyl-1,3-dioxolane: Contains a dioxolane ring instead of the isoindole core, resulting in different applications and reactivity.
Uniqueness
1H-Isoindol-1-one,2,3-dihydro-3-hydroxy-4-methyl-2-(2-methylpropyl)-(9ci) is unique due to its specific substitution pattern on the isoindole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
3-hydroxy-4-methyl-2-(2-methylpropyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C13H17NO2/c1-8(2)7-14-12(15)10-6-4-5-9(3)11(10)13(14)16/h4-6,8,13,16H,7H2,1-3H3 |
InChI Key |
LLWXFNCMIJWRNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(N(C(=O)C2=CC=C1)CC(C)C)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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